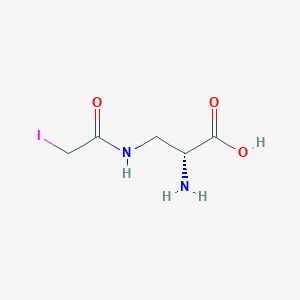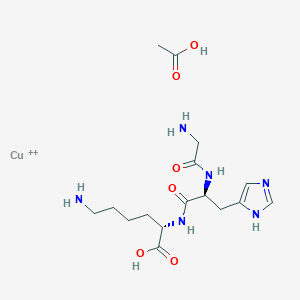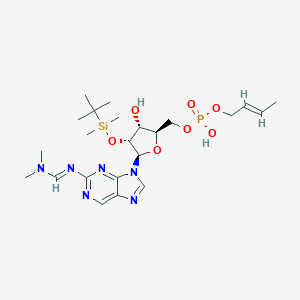
2'-Tbdms-dmfg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Tbdms-dmfg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical synthesis. This compound is a derivative of 2'-deoxyguanosine, which is a nucleoside found in DNA.
Wirkmechanismus
The mechanism of action of 2'-Tbdms-dmfg involves the inhibition of DNA polymerase activity. This inhibition occurs due to the incorporation of 2'-Tbdms-dmfg into the growing DNA chain, which leads to the termination of DNA synthesis. The incorporation of 2'-Tbdms-dmfg into the DNA chain is facilitated by the Tbdms group, which protects the 5'-hydroxyl group of 2'-deoxyguanosine from further reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Tbdms-dmfg are primarily related to its inhibition of DNA polymerase activity. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, the incorporation of 2'-Tbdms-dmfg into the DNA chain can also lead to the formation of DNA adducts, which can cause DNA damage and mutations.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-Tbdms-dmfg in lab experiments include its high purity, stability, and ease of synthesis. In addition, the Tbdms group can be easily removed under mild conditions, which allows for the preparation of various nucleoside analogs. The limitations of using 2'-Tbdms-dmfg in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2'-Tbdms-dmfg. One direction is the development of novel nucleoside analogs based on 2'-Tbdms-dmfg for the treatment of viral infections and cancer. Another direction is the investigation of the potential DNA damage and mutagenicity caused by the incorporation of 2'-Tbdms-dmfg into the DNA chain. Furthermore, the use of 2'-Tbdms-dmfg in chemical synthesis and catalysis is an area that requires further exploration.
Synthesemethoden
The synthesis of 2'-Tbdms-dmfg involves the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a tert-butyldimethylsilyl (Tbdms) group, followed by the reaction of the 3'-hydroxyl group with dimethylformamide glycolate (dmfg) in the presence of a catalyst. This reaction results in the formation of 2'-Tbdms-dmfg, which can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2'-Tbdms-dmfg has been extensively used in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, 2'-Tbdms-dmfg can also be used as a building block for the synthesis of various nucleoside analogs, which have applications in antiviral and antitumor therapies.
Eigenschaften
CAS-Nummer |
126922-67-6 |
|---|---|
Produktname |
2'-Tbdms-dmfg |
Molekularformel |
C23H39N6O7PSi |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
[(E)-but-2-enyl] [(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C23H39N6O7PSi/c1-9-10-11-33-37(31,32)34-13-17-18(30)19(36-38(7,8)23(2,3)4)21(35-17)29-15-25-16-12-24-22(27-20(16)29)26-14-28(5)6/h9-10,12,14-15,17-19,21,30H,11,13H2,1-8H3,(H,31,32)/b10-9+,26-14+/t17-,18-,19-,21-/m1/s1 |
InChI-Schlüssel |
XPWZMBJMSZSSNC-SQTPBEOXSA-N |
Isomerische SMILES |
C/C=C/COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Kanonische SMILES |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Synonyme |
2'-TBDMS-DMFG n-butyl 2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3,',5'-cyclic phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)


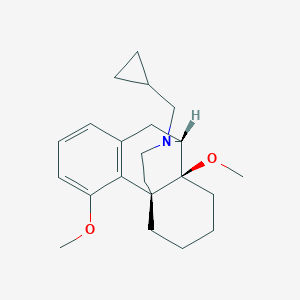
![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)



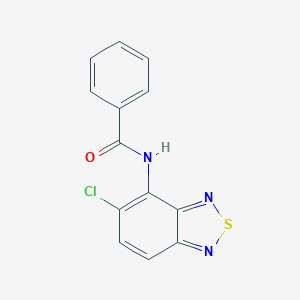
![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
